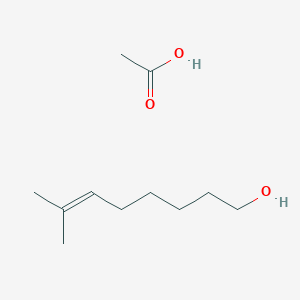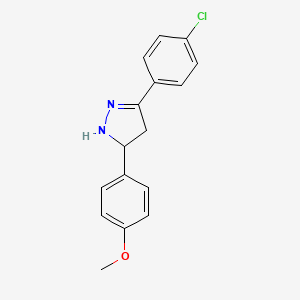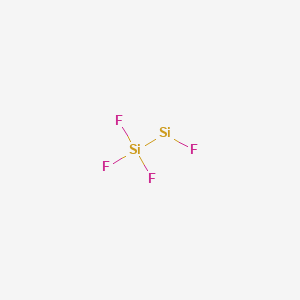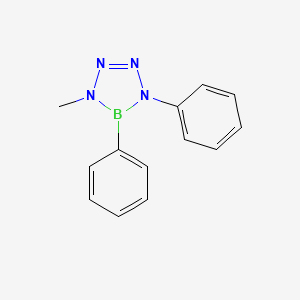
Octadecyl 2,5-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 2,5-dihydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 2,5-dihydroxybenzoic acid, also known as gentisic acid, and octadecanol. This compound is characterized by its long alkyl chain, which imparts hydrophobic properties, making it useful in various applications, particularly in the field of materials science and surface chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,5-dihydroxybenzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then subjected to distillation and purification processes to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 2,5-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoate ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Octadecyl 2,5-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of Octadecyl 2,5-dihydroxybenzoate is largely dependent on its amphiphilic nature. The long alkyl chain interacts with hydrophobic environments, while the benzoate ring can engage in hydrogen bonding and other interactions with polar environments. This dual functionality allows it to stabilize emulsions, form micelles, and interact with biological membranes. The molecular targets and pathways involved include lipid bilayers, hydrophobic drug molecules, and surface-active sites in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Gentisic Acid (2,5-Dihydroxybenzoic Acid): The parent compound, which lacks the long alkyl chain.
Octadecyl Benzoate: Similar structure but without the hydroxyl groups on the benzoate ring.
Octadecyl Salicylate: Contains a hydroxyl group at the ortho position instead of the meta position.
Uniqueness
Octadecyl 2,5-dihydroxybenzoate is unique due to the presence of both the long hydrophobic alkyl chain and the hydroxyl groups on the benzoate ring. This combination imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions. Its ability to form stable emulsions and interact with biological membranes sets it apart from other similar compounds.
Properties
CAS No. |
127589-88-2 |
|---|---|
Molecular Formula |
C25H42O4 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
octadecyl 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C25H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-25(28)23-21-22(26)18-19-24(23)27/h18-19,21,26-27H,2-17,20H2,1H3 |
InChI Key |
JDLMJORPZGIHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)

methanone](/img/structure/B14291421.png)

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)



